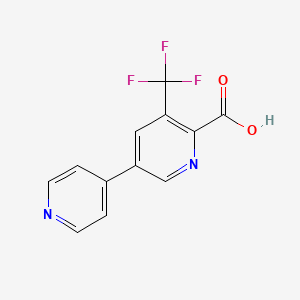

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-8(6-17-10(9)11(18)19)7-1-3-16-4-2-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSFVMNNZWLIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial and Anti-inflammatory Properties

Research indicates that 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. The trifluoromethyl group contributes to enhanced membrane permeability, facilitating better bioavailability. Studies have shown potential interactions with biological pathways relevant to respiratory diseases, including cystic fibrosis.

2. Modulation of Ion Channels

The compound's ability to interact with ion channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) makes it a candidate for treating conditions related to CFTR dysfunction. This interaction is critical for restoring or enhancing CFTR function in patients with cystic fibrosis .

3. Cancer Research

Preliminary investigations suggest that derivatives of this compound may possess anti-cancer properties, warranting further exploration in oncological studies.

Agrochemical Applications

1. Crop Protection

The unique physicochemical properties of trifluoromethylpyridines have led to their incorporation into agrochemicals. Compounds similar to 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid are being developed for use as pesticides and herbicides, demonstrating efficacy in protecting crops from pests .

Synthetic Applications

1. Building Block in Organic Synthesis

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored functionalities for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid with similar compounds:

Key Observations

Substituent Position Effects

- Pyridinyl vs.

- Pyridin-3-yl vs. Pyridin-4-yl : Isomeric differences (e.g., 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid) may influence steric interactions or binding affinity in biological systems due to shifted nitrogen orientation .

Functional Group Contributions

- Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 5-(Pyridin-4-yl)-picolinic acid) .

- Hydroxyl (-OH) : In 3-Hydroxy-5-(trifluoromethyl)picolinic acid, the hydroxyl group increases aqueous solubility but may reduce membrane permeability .

Biological Activity

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by its unique trifluoromethyl group and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity, which improves membrane permeability and bioavailability.

The biological activity of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding to Enzymes : The compound may inhibit or modulate the activity of various enzymes, impacting metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways critical for cellular function.

Biological Activities

Research indicates that 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Effects : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells, particularly in breast and prostate cancer models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the compound influence its biological activity. Key findings include:

- The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity.

- Variations in the pyridine substituents can lead to different levels of potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, treatment with 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group. This suggests its potential use in inflammatory diseases .

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid derivatives (e.g., pyridinyl boronic acids) and halogenated picolinic acid precursors. For example, a trifluoromethyl-substituted pyridine intermediate may be coupled with a brominated picolinic acid scaffold under palladium catalysis . Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- HPLC : To assess purity (>95% is standard for research-grade material). Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) .

- NMR (¹H, ¹³C, ¹⁹F): Confirm the presence of the pyridinyl moiety (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (distinct ¹⁹F signals near -60 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₂H₈F₃N₂O₂: 293.04 g/mol) .

Q. What are the solubility and stability considerations for this compound?

The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or heat (>40°C). Store at -20°C in amber vials under inert gas to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity or binding interactions?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with biological targets (e.g., enzymes with pyridine-binding pockets). Focus on the electron-withdrawing trifluoromethyl group’s role in enhancing binding affinity via hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) assays .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from impurities or polymorphic forms. Address this by:

- Elemental Analysis : Confirm C/H/N/F ratios match theoretical values.

- X-ray Crystallography : Resolve structural ambiguities (e.g., pyridinyl ring conformation) .

- DSC (Differential Scanning Calorimetry) : Identify polymorph transitions or decomposition events .

Q. How to design assays for evaluating its inhibitory activity against metalloenzymes?

Use fluorescence-based assays with substrates like fluorescein-di-phosphate (for phosphatases) or chromogenic substrates (e.g., p-nitrophenyl phosphate). Include negative controls (e.g., EDTA for metal chelation) and compare IC₅₀ values against known inhibitors. Adjust buffer pH (6.5–7.5) to maintain enzyme activity .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling up Suzuki coupling requires strict control of:

- Catalyst Loading : Reduce Pd(OAc)₂ to <5 mol% to minimize cost.

- Oxygen Sensitivity : Use degassed solvents and Schlenk techniques.

- Byproduct Management : Employ scavengers (e.g., polymer-bound triphenylphosphine) to remove residual boronic acids .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.